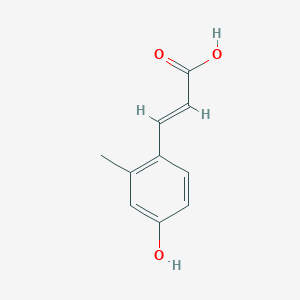

3-(4-Hydroxy-2-methylphenyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

3-(4-hydroxy-2-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVCCGIUMNTRJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695366 | |

| Record name | 3-(4-Hydroxy-2-methylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103203-88-9 | |

| Record name | 3-(4-Hydroxy-2-methylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Hydroxy-2-methylcinnamic acid with structurally related cinnamic acid derivatives, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Functional Comparison of Cinnamic Acid Derivatives

Key Comparisons:

Structural Influence on Properties

- Hydroxyl vs. Methoxy Groups : 4-Hydroxycinnamic acid (hydroxyl group) has a lower molecular weight and higher polarity than 4-methoxycinnamic acid (methoxy group), leading to differences in solubility. The methyl group in 4-Hydroxy-2-methylcinnamic acid likely enhances hydrophobicity compared to hydroxylated analogs .

- Substitution Position : 2-Hydroxycinnamic acid (ortho-substituted) exhibits distinct UV absorption and reactivity compared to para-substituted derivatives like 4-hydroxycinnamic acid .

Synthesis Methods

- 4-Hydroxy-3-methoxycinnamic acid (ferulic acid) is synthesized via microwave-assisted condensation of malonic acid and 4-hydroxy-3-methoxybenzaldehyde using ammonium acetate as a catalyst . A similar approach could apply to 4-Hydroxy-2-methylcinnamic acid by substituting the aldehyde precursor.

Biological Activities Antiplatelet Activity: Ferulic acid (4-hydroxy-3-methoxy derivative) demonstrates dose-dependent antiplatelet effects at 0.0037–0.0139 mmol/kg in pharmacological studies . The methyl group in 4-Hydroxy-2-methylcinnamic acid may modulate its efficacy in similar applications. Antimicrobial Potential: Hydroxyl and methoxy groups in cinnamic acids are linked to antimicrobial properties, suggesting 4-Hydroxy-2-methylcinnamic acid could share this functionality .

Safety and Handling

- Derivatives like 4-hydroxy-3-methoxycinnamic acid require storage in glass containers protected from light, with precautions against strong oxidizers . These guidelines likely extend to 4-Hydroxy-2-methylcinnamic acid due to structural similarities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.